1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea
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Overview
Description
[3H]A778317: is a novel, stereoselective, high-affinity antagonist that is used as a radioligand for the human transient receptor potential vanilloid-1 (TRPV1) receptor . The full chemical name of [3H]A778317 is 1-(®-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea . This compound is significant in neuropharmacology due to its ability to potently block TRPV1 receptor-mediated changes in intracellular calcium concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3H]A778317 involves the tritiation of A778317, which is achieved by introducing tritium atoms into the molecule . The synthetic route typically involves the following steps:
Formation of the Indan-1-yl Intermediate: The synthesis begins with the preparation of the indan-1-yl intermediate, which involves the reaction of tert-butylbenzene with a suitable reagent to introduce the indan-1-yl group.
Coupling with Isoquinolin-5-yl-urea: The indan-1-yl intermediate is then coupled with isoquinolin-5-yl-urea under appropriate reaction conditions to form the desired compound.
Industrial Production Methods: The industrial production of [3H]A778317 involves large-scale synthesis using the same synthetic route as described above. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: [3H]A778317 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may produce hydrogenated derivatives .
Scientific Research Applications
[3H]A778317 has a wide range of scientific research applications, including:
Mechanism of Action
[3H]A778317 exerts its effects by binding to the TRPV1 receptor, a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . The binding of [3H]A778317 to the TRPV1 receptor blocks the receptor-mediated changes in intracellular calcium concentrations, thereby inhibiting the receptor’s activation by capsaicin and acid . This mechanism of action makes [3H]A778317 a valuable tool for studying the pharmacology of the TRPV1 receptor and developing new therapeutic agents .
Comparison with Similar Compounds
A425619: Another TRPV1 receptor antagonist with a different chemical structure.
A784168: A TRPV1 receptor antagonist with a different chemical structure and functional potency.
Uniqueness of [3H]A778317: [3H]A778317 is unique due to its high affinity and stereoselectivity for the TRPV1 receptor, making it a valuable radioligand for studying the receptor’s pharmacology . Its ability to potently block TRPV1 receptor-mediated changes in intracellular calcium concentrations sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H25N3O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea |
InChI |
InChI=1S/C23H25N3O/c1-23(2,3)17-8-9-18-15(13-17)7-10-21(18)26-22(27)25-20-6-4-5-16-14-24-12-11-19(16)20/h4-6,8-9,11-14,21H,7,10H2,1-3H3,(H2,25,26,27)/t21-/m1/s1/i5T,6T |
InChI Key |
VPSCJCQPUGKRNC-ZVVBTKFUSA-N |
Isomeric SMILES |
[3H]C1=CC(=C(C2=C1C=NC=C2)NC(=O)N[C@@H]3CCC4=C3C=CC(=C4)C(C)(C)C)[3H] |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
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